1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
Overview
Description
1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)-2,5-pyrrolidinedione is 366.1135055 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)-2,5-pyrrolidinedione and its derivatives have been explored extensively in the field of chemistry for their unique structural and optical properties. A notable application involves the synthesis and spectroscopic characterization of complexes that include pyrrolidine among other amines. These complexes have been studied for their potential in forming structured networks through weak hydrogen bonds and π–π interactions, contributing to the understanding of molecular self-assembly mechanisms (Amirnasr et al., 2001).
Photoluminescence and Electronic Applications
Derivatives incorporating the pyrrolidinedione structure have been investigated for their photoluminescent properties, with studies focusing on conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units. These materials exhibit strong photoluminescence and are promising for electronic applications due to their good solubility, processability, and photochemical stability, highlighting their potential in the development of optoelectronic devices (Beyerlein & Tieke, 2000).
Antimicrobial and Biological Activities
Research into pyrrolidinedione derivatives has also extended into the biomedical field, where certain compounds have shown promise as antimycobacterial agents. This includes the study of 1,5-diphenylpyrrole derivatives, which have been evaluated for their activity against Mycobacterium tuberculosis. Modifications to the phenyl rings of these compounds have been explored to enhance their antimicrobial effectiveness, offering a pathway for the development of new therapeutic agents (Biava et al., 2008).
Catalytic Activity
The structural motif of 1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)-2,5-pyrrolidinedione has been implicated in catalysis research as well. Complexes formed with this structure have demonstrated high catalytic activity in reactions such as the Heck reaction, which is pivotal in organic synthesis. This showcases the compound's role in facilitating bond formations that are crucial for constructing complex organic molecules, underscoring its importance in synthetic chemistry (Das et al., 2009).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-17-7-4-8-18(13-17)24-20(25)14-19(21(24)26)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-9,13,19H,10-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQPTLZIMQUTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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